![molecular formula C20H12N2O4 B2877232 (E)-5'-((2-羟基苯亚甲基)氨基)-[2,2':3',2''-呋喃]-4'-腈 CAS No. 113656-52-3](/img/structure/B2877232.png)

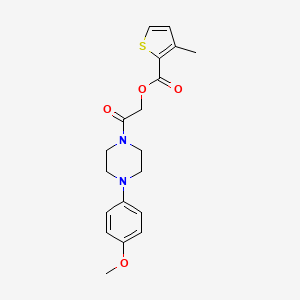

(E)-5'-((2-羟基苯亚甲基)氨基)-[2,2':3',2''-呋喃]-4'-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

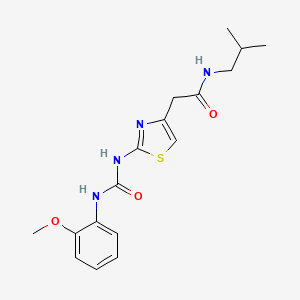

Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are often used as analytical tools and have been studied for their sensing properties .

Synthesis Analysis

Schiff bases can be synthesized from aminophenol . For example, Schiff bases of 2-((2-hydroxybenzylidene)amino)phenol (MJ1) and 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) were synthesized from 2-aminophenol .Molecular Structure Analysis

The molecular structure of Schiff bases can be determined using various analytical and spectroscopic methods . Theoretical calculations can also be used to reveal the properties of these compounds .Chemical Reactions Analysis

Schiff bases can interact with metal ions, resulting in shifts in the absorption maxima . For example, MJ1 exhibited reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution .Physical And Chemical Properties Analysis

Schiff bases have been studied for their sensing properties . They can be used for the detection of some biologically important metal ions .科学研究应用

腐蚀抑制

已经研究了与所讨论的化合物结构相似的化合物作为腐蚀抑制剂的性能。Verma、Quraishi 和 Singh (2015) 的一项研究探索了使用 2-氨基苯-1,3-二腈衍生物作为酸性环境中低碳钢的腐蚀抑制剂。这些化合物表现出显着的抑制效率,突出了它们在工业应用中保护金属免受腐蚀的潜力Verma, Quraishi, & Singh, 2015。

新型衍生物的合成

对类似化合物的研究也集中在合成用于各种应用的新型衍生物上。Mahmoud 等人。(2011) 从事合成新的嘧啶和稠合嘧啶衍生物,以潜在用于药物和材料科学。他们的工作强调了这些化合物在创造具有潜在治疗或材料特性的新分子方面的多功能性Mahmoud 等人,2011。

发光和化学传感器

对与目标化合物相关的席夫碱的研究揭示了在开发金属离子的选择性化学传感器中的应用。Berrones-Reyes 等人。(2019) 报道了席夫碱作为选择性锌传感器,在与 Zn2+ 离子结合后表现出增强的荧光发射。此特性使它们在生物成像和检测各种环境中的金属离子方面很有用Berrones-Reyes 等人,2019。

绿色化学和催化

Kumaravel 和 Vasuki (2009) 强调了在不需要催化剂的情况下在水中合成新型衍生物,展示了绿色化学的原理。他们创建新型衍生物组合库的工作强调了环境友好型化学过程的重要性Kumaravel & Vasuki, 2009。

电化学应用

Vafajoo 等人。(2014) 研究了用于创建新型衍生物的化合物电催化组装,展示了这些化合物在电化学应用中的潜力,包括传感器或储能系统开发Vafajoo 等人,2014。

作用机制

Target of Action

The primary targets of this compound, also known as 2’-(FURAN-2-YL)-5’-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-[2,3’-BIFURAN]-4’-CARBONITRILE, are biologically important metal ions such as Cu 2+, Zn 2+, and Ni 2+ . These metal ions play crucial roles in various biological systems and processes.

Mode of Action

The compound interacts with its targets through a mechanism involving metal-to-ligand charge transfer (MLCT) and intramolecular charge transfer . The binding interactions of the compound with Cu 2+, Zn 2+, and Ni 2+ result in redshifts in the absorption maxima .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the electro-activeness of the ligands upon complexation with the metal ions . The compound exhibits reversibility of its metal complexes with Cu 2+ and Zn 2+ in an EDTA solution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets and the resulting changes can be influenced by the solvent used .

未来方向

属性

IUPAC Name |

4,5-bis(furan-2-yl)-2-[(E)-(2-hydroxyphenyl)methylideneamino]furan-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4/c21-11-14-18(16-7-3-9-24-16)19(17-8-4-10-25-17)26-20(14)22-12-13-5-1-2-6-15(13)23/h1-10,12,23H/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKQXDFOTNNCDV-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline](/img/structure/B2877149.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2877163.png)

![4-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid](/img/structure/B2877166.png)

![4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2877170.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2877172.png)